molecular formula C12H12D6N2O4.HCl B1165194 Midodrine-d6 HCl

Midodrine-d6 HCl

カタログ番号 B1165194
分子量: 296.78
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 3092-17-9 (unlabeled)

科学的研究の応用

Transport Characteristics and Bioavailability

Midodrine, an oral drug for orthostatic hypotension, is almost entirely absorbed after oral administration and converted into its active form, DMAE. The intestinal H+-coupled peptide transporter 1 (PEPT1) plays a crucial role in transporting various peptide-like drugs. Studies have shown that midodrine can be a substrate for PEPT1, contributing to the high bioavailability of the drug. This indicates that PEPT1 transports midodrine and that amino acid modifications in DMAE can improve drug delivery (Tsuda et al., 2006).

Pharmacokinetic and Pharmacodynamic Effects

Research on midodrine's pharmacokinetic and pharmacodynamic effects reveals that it can influence blood pressure, the autonomic nervous system, and plasma natriuretic peptides. A study involving healthy volunteers showed that midodrine has sympatholytic influences independent of blood pressure, related to augmented venous return (Lamarre-Cliche et al., 2008).

Clinical Management of Hypotension

Midodrine is effectively used in clinical management for patients with orthostatic hypotension or hypotension secondary to other conditions or drug therapies. It has been shown to increase standing blood pressure and improve symptoms of orthostatism without cardiac stimulation. Midodrine is considered at least as effective as other sympathomimetic agents in managing orthostatic or secondary hypotension, representing a step towards optimal therapy (McTavish & Goa, 2012).

Therapeutic Role in Non-Azotemic Cirrhotic Patients with Ascites

Midodrine has shown effectiveness in reducing body weight and abdominal girth in non-azotemic cirrhotic patients with tense ascites, suggesting its potential role in managing such conditions (Ali et al., 2014).

Pharmacokinetic Study in Ascitic Patients

An LC-MS/MS assay was developed for the pharmacokinetics study of Midodrine and its active metabolite Desglymidodrine in ascitic patients. The study revealed significant differences in pharmacokinetic parameters between ascitic patients and healthy volunteers, highlighting the need for personalized therapy and dose adjustment in such conditions (Ali et al., 2015).

Use in ICU and Hospital Discharge

Midodrine's use as a vasopressor sparing agent in ICU settings has increased, with studies suggesting its efficacy in increasing mean arterial pressure and facilitating the weaning of vasopressors. A retrospective study at Mayo Clinic found a high prevalence of midodrine continuation in transitions of care, indicating its potential role in ICU and post-discharge management (Rizvi et al., 2019).

特性

製品名

Midodrine-d6 HCl

分子式

C12H12D6N2O4.HCl

分子量

296.78

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。